2-(2-Fluoroethoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKMEBHPILEMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055204-43-7 | |
| Record name | 2-(2-fluoroethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Phenol Containing Precursors:the Design of the Main Precursor Molecule is Crucial for Ensuring High Yield and Regioselectivity of the O Alkylation Step. Key Considerations Include:
Protecting Groups : If the molecule contains other nucleophilic functional groups (e.g., amines, carboxylic acids, or other hydroxyls), they must be protected to prevent unwanted side reactions. For example, in the synthesis of the well-known PET tracer O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), both the amino and carboxylic acid groups of the tyrosine precursor are protected (e.g., as N-Boc and t-butyl ester, respectively) before the fluoroethylation of the phenolic hydroxyl group. These protecting groups must be stable under the basic and heated conditions of the O-alkylation but easily removable at the end of the synthesis.
Activation of the Phenolic Hydroxyl : The phenolic -OH group must be deprotonated to form a more nucleophilic phenoxide anion. This is typically achieved with a mild base like potassium carbonate or through the use of tetraalkylammonium salts, which can also act as phase-transfer catalysts. The acidity of the phenol (B47542) can influence the ease of deprotonation and subsequent reaction rate.
Steric Hindrance : The accessibility of the phenolic oxygen can affect reaction efficiency. Bulky groups ortho to the hydroxyl group may sterically hinder the approach of the fluoroethylating agent, potentially requiring harsher reaction conditions or leading to lower yields.
Careful selection of leaving groups, protecting groups, and reaction conditions allows for the efficient and reliable synthesis of [18F]-2-(2-fluoroethoxy)phenol derivatives for research applications.
Chemical Reactivity and Transformation of 2 2 Fluoroethoxy Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. In 2-(2-Fluoroethoxy)phenol, the reaction's rate and regioselectivity are governed by the electronic properties of the substituents already present on the benzene (B151609) ring. wikipedia.org
Regioselectivity and Electronic Effects of the 2-(2-Fluoroethoxy) Substituent
The benzene ring of this compound bears two substituents: a hydroxyl (-OH) group at position C1 and a 2-fluoroethoxy (-OCH₂CH₂F) group at position C2. Both groups are classified as activating, ortho, para-directors for electrophilic aromatic substitution. pitt.eduwikipedia.org Their influence stems from the lone pair electrons on the oxygen atoms, which can be donated into the aromatic π-system through resonance (+M effect). This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgminia.edu.eg The increased electron density is concentrated at the positions ortho and para to the substituent, directing incoming electrophiles to these sites. wikipedia.orglumenlearning.com
The hydroxyl group is one of the most powerful activating groups. libretexts.org The 2-fluoroethoxy group, as an alkoxy group, is also strongly activating, although generally less so than a hydroxyl group. pitt.edu The fluorine atom on the ethoxy tail exerts an electron-withdrawing inductive effect (-I effect), which slightly diminishes the electron-donating capacity of the ether oxygen. However, the resonance effect remains dominant, so the group as a whole is still activating and ortho, para-directing. libretexts.org
In a molecule with multiple activating substituents, the regiochemical outcome of EAS is typically controlled by the most powerful activating group. youtube.com In this case, the hydroxyl group dictates the primary sites of substitution. The positions ortho to the -OH group are C2 and C6, and the para position is C4. Since the C2 position is already occupied by the 2-fluoroethoxy group, electrophilic attack is directed to the C4 and C6 positions.
Steric hindrance can also play a role. The bulky 2-fluoroethoxy group at C2 may sterically hinder the approach of an electrophile to the adjacent C6 position. Consequently, substitution at the C4 (para) position is often favored.
Table 1: Analysis of Substituent Effects on the Phenolic Ring of this compound
| Position | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity Sites |
|---|---|---|---|---|
| C1 | -OH (Hydroxyl) | Strong Activation (+M > -I) | Ortho, Para | C4, C6 |
Given that the -OH group is the superior activator, the primary substitution products are expected at the C4 and C6 positions.
Influence of Catalysts and Reaction Conditions
While the inherent reactivity of the substituted phenol (B47542) ring is high, catalysts are often employed in electrophilic aromatic substitution to generate a more potent electrophile. quora.com For instance, in Friedel-Crafts reactions, a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) is used to generate a carbocation or a highly polarized complex. In nitration, sulfuric acid is used to generate the nitronium ion (NO₂⁺). quora.com
For highly activated rings like phenols, reactions such as halogenation can often proceed without a catalyst. However, controlling the reaction to achieve monosubstitution can be challenging. The choice of solvent and temperature is critical. Non-polar solvents and lower temperatures can help limit polysubstitution.
Furthermore, specialized catalysts can be used to influence regioselectivity. For example, shape-selective catalysts like zeolites can be employed to favor the formation of the sterically less hindered para-isomer over the ortho-isomer by restricting the formation of the bulkier ortho transition state within their pores. cardiff.ac.uk In the case of this compound, such catalysts could potentially enhance the preference for substitution at the C4 position over the C6 position.
Carbon-Hydrogen (C-H) Functionalization of the Phenolic Ether Moiety
Beyond the reactivity of the aromatic ring, the aliphatic 2-fluoroethoxy side chain provides an alternative site for modification. Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the selective functionalization of C(sp³)-H bonds, which are traditionally considered unreactive. researchgate.net
Photoredox Catalysis for C-C Bond Formation
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. nih.govacs.org This strategy has been successfully applied to the α-functionalization of ethers. nih.gov In the context of this compound, this allows for the selective activation of the C-H bonds on the methylene (B1212753) carbon adjacent to the ether oxygen (-O-CH₂ -CH₂F).
The general mechanism involves the generation of an α-oxyalkyl radical, which can then participate in C-C bond-forming reactions, such as Minisci-type additions to electron-deficient heteroarenes. nih.govnih.gov This process enables the direct coupling of the ether moiety with various aromatic or heteroaromatic partners.
The process is typically initiated by a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light to reach an excited state. princeton.edu This excited state can then initiate a radical chain reaction. A common pathway involves Hydrogen Atom Transfer (HAT), where a radical species, generated through the photocatalytic cycle, abstracts a hydrogen atom from the carbon α to the ether oxygen. nih.gov The C-H bonds at this position are weakened due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.
Table 2: Typical Components in a Photoredox C-H Functionalization of an Ether
| Component | Example | Role |
|---|---|---|
| Substrate | This compound | Source of C(sp³)-H bond |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs light, initiates SET |
| Radical Initiator/Mediator | Persulfate (S₂O₈²⁻), Thiol | Generates HAT agent |
| Coupling Partner | Electron-deficient heteroarene | Reacts with the α-oxyalkyl radical |
| Light Source | Blue LEDs, CFL bulb | Excites the photocatalyst |
Mechanistic Insights into Radical-Cation/Deprotonation Pathways
Two primary mechanistic pathways are considered for the generation of the key α-oxyalkyl radical from an ether: direct single-electron transfer (SET) to form a radical cation followed by deprotonation, or a direct Hydrogen Atom Transfer (HAT).
Direct Oxidation (Radical-Cation/Deprotonation): This pathway involves the direct oxidation of the ether by the excited photocatalyst to form a radical cation. This intermediate is highly acidic and rapidly loses a proton from the α-carbon to yield the α-oxyalkyl radical. However, the oxidation potentials of simple dialkyl ethers are typically very high, making this pathway less common unless the ether contains other easily oxidizable groups. nih.gov
Hydrogen Atom Transfer (HAT): This is a more common pathway for the functionalization of simple ethers. nih.gov The photocatalytic cycle generates a potent HAT agent, such as a sulfate (B86663) radical anion (from persulfate) or a thiyl radical. nih.govacs.org This species selectively abstracts a hydrogen atom from the weakest C-H bond, which in the 2-fluoroethoxy group is on the carbon adjacent to the oxygen. This circumvents the need for direct oxidation of the ether. nih.gov
Once the α-oxyalkyl radical is formed, it behaves as a nucleophilic radical and readily adds to electron-poor π-systems, such as protonated heteroarenes (in a Minisci-type reaction). The resulting radical adduct is then oxidized in a final step to furnish the product and regenerate the catalyst, completing the cycle. nih.gov
Metalation and Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a "Directed Metalation Group" (DMG), which coordinates to an organolithium base (like n-butyllithium) and directs deprotonation to a nearby ortho position. baranlab.orgwikipedia.org
In this compound, the application of DoM is complex due to the presence of an acidic proton and two potential DMGs: the hydroxyl group (which becomes a phenoxide) and the ether oxygen.
Acidic Proton: The phenolic proton is the most acidic site in the molecule. It will be rapidly and preferentially deprotonated by a strong organolithium base, consuming one equivalent of the base to form a lithium phenoxide.
Competing Directing Groups: After initial deprotonation, the resulting lithium phenoxide (-O⁻Li⁺) can act as a DMG, directing a second equivalent of base to the C6 position. However, the phenoxide is considered a relatively weak DMG. organic-chemistry.org Simultaneously, the ether oxygen of the 2-fluoroethoxy group can act as a moderate DMG, directing lithiation to the C3 position. organic-chemistry.org This competition can lead to mixtures of products or low yields.
To overcome this ambiguity and achieve high regioselectivity, a common strategy is to protect the highly acidic hydroxyl group, converting it into a more powerful and predictable DMG. researchgate.net O-Aryl carbamates, for example, are excellent DMGs that strongly direct lithiation to the available ortho position. researchgate.net
Table 3: Relative Directing Strength of Potential DMGs in this compound and Derivatives
| Group | Classification | Directing Strength | Position Directed |
|---|---|---|---|
| -CONR₂ (Carbamate) | Protected Phenol | Strong | Ortho (C6) |
| -OCH₂CH₂F (Ether) | Substituent | Moderate | Ortho (C3) |
Site-Selective Functionalization in Phenol Ether Systems
The functionalization of the aromatic ring in phenol ethers like this compound is heavily influenced by the ether group. The alkoxy group (-OR) is an activating group and directs electrophilic substitution to the ortho and para positions. gauthmath.combrainly.comallen.injove.com This is due to the oxygen atom's lone pairs donating electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediates formed during attack at these positions. brainly.com Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation would be expected to yield products substituted primarily at the positions ortho and para to the fluoroethoxy group.
Recent advances have enabled more precise C–H functionalization, moving beyond classical electrophilic substitution. Transition-metal-catalyzed methods, for instance, allow for direct and highly regioselective modifications of the phenol scaffold. rsc.orgnih.gov For phenol ethers, directing groups can be employed to achieve ortho-selectivity with high fidelity. nih.gov While the free hydroxyl group in phenols can act as a directing group, in phenol ethers, the ether oxygen's coordinating ability is weaker. However, strategies like directed ortho metalation (DoM) can be employed. In this approach, the ether oxygen acts as a directed metalation group (DMG), coordinating with an organolithium reagent (like n-butyllithium) to facilitate deprotonation at the nearest ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles, leading to exclusive ortho-functionalization. wikipedia.org
For this compound, the existing hydroxyl group would be the primary site of deprotonation with a strong base. However, if the hydroxyl group were protected, the fluoroethoxy group could potentially direct metalation to the C3 position.
Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of a 2-Alkoxyphenol System
| Reaction Type | Expected Major Products | Controlling Factor |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Substitution at C4 and C6 positions | Combined directing effect of -OH and -OR groups |
| Halogenation (Br₂/FeBr₃) | Substitution at C4 and C6 positions | Strong activation by -OH and -OR groups |
| Friedel-Crafts Alkylation | Ortho/Para substitution relative to -OH and -OR | Steric hindrance and electronic effects |
| Directed ortho Metalation (on protected phenol) | Substitution at C3 position | Directing effect of the ether oxygen |
Reactivity of Organometallic Intermediates
Organometallic intermediates are central to many modern synthetic transformations, including cross-coupling reactions. researchgate.net In the context of this compound, organometallic species could be formed either by metalating the aromatic ring (as in DoM, creating an aryllithium or arylmagnesium species) or through the catalytic cycle of a cross-coupling reaction.
For instance, in palladium-catalyzed cross-coupling reactions, an organopalladium intermediate is formed. nobelprize.orglibretexts.org If this compound were first converted to an aryl halide or triflate, this derivative could undergo oxidative addition to a Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate is a key organometallic species. This intermediate can then undergo transmetalation with another organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) followed by reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. libretexts.org The reactivity of these intermediates is crucial for the efficiency and outcome of the coupling process. The electronic properties of the fluoroethoxy and hydroxyl groups would influence the stability and reactivity of such organopalladium intermediates.
Oxidative Coupling Reactions of Phenol Ethers
Oxidative coupling is a powerful reaction for forming C-C or C-O bonds by oxidizing phenolic compounds. wikipedia.org While the reaction is most common for free phenols, derivatives like phenol ethers can also be involved, often following an initial cleavage or activation step. These reactions can be catalyzed by various transition metal complexes (e.g., iron, copper, vanadium) or proceed through radical mechanisms. wikipedia.orgresearchgate.net
Transition Metal-Catalyzed Coupling Mechanisms
Transition metal catalysts offer a high degree of control over oxidative coupling reactions, enabling selectivity that is otherwise difficult to achieve. nih.gov The mechanisms can be broadly categorized as inner-sphere or outer-sphere processes. wikipedia.org
Inner-Sphere Mechanism : The phenolic substrate coordinates directly to the metal center. The metal then facilitates a one-electron oxidation to generate a phenoxy radical, which remains coordinated. This radical can then couple with another substrate molecule (which may or may not be coordinated to the metal). wikipedia.org
Outer-Sphere Mechanism : The catalyst oxidizes the phenol without direct coordination, generating a free phenoxy radical in solution.
A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, which shares mechanistic principles with some oxidative couplings, involves three key steps:
Oxidative Addition : The catalyst, typically a Pd(0) species, inserts into an aryl-halide or aryl-triflate bond, forming a Pd(II) intermediate.
Transmetalation : A second organic fragment is transferred to the palladium center from an organometallic reagent.
Reductive Elimination : The two organic fragments on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. nobelprize.orglibretexts.org
In the context of oxidative coupling, a metal catalyst can facilitate the formation of a radical intermediate, which then engages in the bond-forming step. For example, iron- and chromium-based catalysts have been used for the selective cross-coupling of different phenols. nih.govupenn.edu The catalyst's ligand environment plays a critical role in determining the reaction's regioselectivity and efficiency. nih.gov
Radical-Mediated Coupling Pathways
In the absence of a metal catalyst or under specific conditions (e.g., using strong oxidants or photocatalysis), oxidative couplings can proceed via radical intermediates. wikipedia.orgnih.gov The process is initiated by a one-electron oxidation of the phenol, forming a phenoxy radical. frontiersin.orgnih.gov This radical is resonance-stabilized, with the unpaired electron density delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. frontiersin.orgresearchgate.net
The subsequent coupling can occur through several pathways:
Radical-Radical Coupling : Two phenoxy radicals combine directly. This pathway is generally considered less likely in solution due to the low concentration of radicals. wikipedia.org
Radical-Neutral Coupling : A phenoxy radical attacks a neutral phenol molecule. This is often the predominant mechanism. wikipedia.orgnih.gov The initial bond formation is followed by a second oxidation (or hydrogen atom abstraction) and tautomerization to yield the final biphenol product. wikipedia.org
The distribution of ortho-ortho, ortho-para, and para-para coupled products depends on the steric and electronic properties of the starting phenol and the reaction conditions. nih.gov For a substituted phenol ether, the presence of the alkoxy group influences the spin density distribution in the radical intermediate, thereby affecting the regiochemical outcome of the coupling. researchgate.net
Table 2: Comparison of Oxidative Coupling Mechanisms
| Mechanism | Key Intermediate | Typical Catalyst/Initiator | Key Features |
|---|---|---|---|
| Transition Metal-Catalyzed (Inner-Sphere) | Metal-bound phenoxy radical | V, Fe, Cu, Cr complexes | High selectivity, catalyst controls regiochemistry. wikipedia.org |
| Radical-Neutral Coupling | Free phenoxy radical | One-electron oxidants (e.g., Fe(III)), photoredox catalysts | Radical attacks a neutral phenol molecule; often the major pathway. nih.gov |
| Radical-Radical Coupling | Two free phenoxy radicals | High concentration of radicals | Less common in solution; two radicals combine directly. wikipedia.org |
Cleavage Reactions of Alkyl Aryl Ethers
The ether linkage in alkyl aryl ethers like this compound is robust but can be cleaved under specific conditions to yield the corresponding phenol and an alkyl derivative. longdom.org This reaction is a crucial deprotection step in multi-step syntheses.
The most common method for cleaving alkyl aryl ethers is treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orglibretexts.org The reaction mechanism typically proceeds via an SN2 pathway.
The mechanism involves two main steps:
Protonation : The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol).
Nucleophilic Attack : A halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the alkyl group, displacing the phenol. libretexts.orglibretexts.org
The attack occurs at the alkyl carbon rather than the aromatic carbon because sp²-hybridized carbons are resistant to SN2 reactions. longdom.org Therefore, the products are always a phenol and an alkyl halide. libretexts.orglibretexts.org
Other reagents have been developed for ether cleavage under milder or more specific conditions. Lewis acids such as boron tribromide (BBr₃) are highly effective. Other methods employ organometallic reagents or catalytic systems. chemrxiv.orgacsgcipr.orgresearchgate.net For example, iridium pincer complexes in the presence of silanes can reductively cleave aryl alkyl ethers to produce phenols after workup. acsgcipr.org
Table 3: Common Reagents for Alkyl Aryl Ether Cleavage
| Reagent | Typical Conditions | Mechanism Type | Notes |
|---|---|---|---|
| HBr or HI | Aqueous, heated | SN2 | Classic, robust method. libretexts.orglibretexts.org |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) | Lewis acid-mediated | Very effective, but highly reactive. |
| Trimethylsilyl Iodide (TMSI) | Anhydrous solvent | Lewis acid-mediated | Milder alternative to BBr₃. |
| Iridium complexes / Silanes | Catalytic | Reductive cleavage | Modern catalytic method. acsgcipr.org |
| Sodium or Potassium Thiolates | High temperature, polar aprotic solvent | Nucleophilic demethylation | Often used for methyl ethers. |
Structural Modifications and Derivative Synthesis of 2 2 Fluoroethoxy Phenol Analogues
Synthesis of Substituted 2-(2-Fluoroethoxy)phenol Derivatives
The aromatic ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can modulate its electronic properties, steric profile, and biological activity. While direct functionalization of this compound itself is not extensively documented in dedicated studies, the synthesis of its substituted derivatives can be achieved through established methodologies for phenol (B47542) chemistry. oregonstate.edunih.govnih.govresearchgate.net
One powerful technique is the direct C-H bond functionalization. oregonstate.edu For instance, transition metal-catalyzed reactions, such as ruthenium-catalyzed oxidative C-H acylation, can be employed to introduce acyl groups ortho to the hydroxyl moiety. nih.govnih.gov This method involves reacting the phenol with an aldehyde in the presence of a cationic ruthenium hydride complex, offering a regioselective route to 2-acylphenol derivatives without requiring pre-functionalization of the aromatic ring. nih.govnih.govmdpi.com Other electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation, can also be applied to introduce a variety of substituents onto the benzene (B151609) ring, with the regioselectivity being directed by the existing hydroxyl and fluoroethoxy groups.
| Reaction Type | Typical Reagents and Catalysts | Potential Product | Reference |
|---|---|---|---|
| C-H Acylation | Aldehyde (R-CHO), Ruthenium Catalyst (e.g., [(C6H6)(PCy3)(CO)RuH]+BF4-), Base (e.g., K2CO3) | Acyl-substituted this compound | nih.govnih.gov |
| Nitration | Nitric Acid (HNO3), Sulfuric Acid (H2SO4) | Nitro-2-(2-fluoroethoxy)phenol | Generic Phenol Chemistry |
| Halogenation | Molecular Halogen (e.g., Br2), Lewis Acid (optional) | Bromo-2-(2-fluoroethoxy)phenol | Generic Phenol Chemistry |
| Friedel-Crafts Alkylation | Alkyl Halide (R-X), Lewis Acid (e.g., AlCl3) | Alkyl-substituted this compound | Generic Phenol Chemistry |
Exploration of Related Fluoroalkoxy Phenols (e.g., 2-(2,2,2-Trifluoroethoxy)phenol)
The synthesis of related fluoroalkoxy phenols, particularly the trifluoro-analogue 2-(2,2,2-trifluoroethoxy)phenol, has been well-established due to its importance as a key intermediate in the synthesis of pharmaceuticals like Silodosin. google.comindiamart.com Two primary synthetic routes have been reported.
The first route is a multi-step process that begins with an inexpensive starting material, o-nitrochlorobenzene. google.comgoogle.com This pathway involves:
Etherification: The o-nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol (B45653) under alkaline conditions using a phase-transfer catalyst to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. google.com
Reduction: The nitro group of the intermediate is then reduced to an amine, yielding 2-(2,2,2-trifluoroethoxy)aniline. This reduction can be achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like iron powder. google.com
Diazotization and Hydrolysis: The resulting aniline (B41778) is converted to a diazonium salt, which is subsequently hydrolyzed (hydroxylolysis) to afford the final product, 2-(2,2,2-trifluoroethoxy)phenol. google.comgoogle.com
A second, more direct route starts from 2-methoxyphenol (guaiacol). chemicalbook.comgoogleapis.com This method involves:
Etherification: 2-methoxyphenol is first etherified using a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, to produce 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene. google.comgoogleapis.com
Demethylation: The methyl ether is then cleaved using a strong Lewis acid like boron tribromide (BBr₃) at low temperatures to yield 2-(2,2,2-trifluoroethoxy)phenol. google.comchemicalbook.comgoogleapis.com While this route is shorter, it often employs more expensive and hazardous reagents. google.comgoogleapis.com
| Parameter | Route 1: From o-Nitrochlorobenzene | Route 2: From 2-Methoxyphenol |
|---|---|---|
| Starting Material | o-Nitrochlorobenzene | 2-Methoxyphenol (Guaiacol) |
| Key Intermediates | 2-(2,2,2-trifluoroethoxy)nitrobenzene, 2-(2,2,2-trifluoroethoxy)aniline | 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene |
| Key Reagents | 2,2,2-Trifluoroethanol, Phase-transfer catalyst, Reducing agent (e.g., Pd/C), NaNO2/Acid | 2,2,2-Trifluoroethyl iodide, Boron tribromide (BBr3) |
| Number of Steps | 3 | 2 |
| References | google.comgoogle.com | chemicalbook.comgoogleapis.com |
Incorporation into Complex Molecular Architectures as Synthetic Building Blocks
This compound and its analogues are valuable building blocks for constructing more intricate molecular structures, including heterocyclic systems, biaryl scaffolds, and specialized linkers.
Fluoroalkoxy phenols are effective precursors for the synthesis of various heterocyclic compounds. A notable example is the preparation of 4,4-dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole. mdpi.com This synthesis begins with the conversion of ethyl 2-fluorobenzoate (B1215865) to ethyl 2-(2,2,2-trifluoroethoxy)benzoate, which is then hydrolyzed to the corresponding benzoic acid. The acid is converted to its acid chloride and reacted with 2-amino-2-methylpropan-1-ol to form a hydroxy amide intermediate, which is finally cyclized to the target oxazoline. mdpi.com
The 2-oxazoline ring is a particularly useful heterocyclic group in organic synthesis, as it can act as a directing group for ortho-metalation, enabling further functionalization of the attached aryl ring. mdpi.commdpi.com Furthermore, general methods for forming heterocyclic systems from phenols, such as the ruthenium-catalyzed reaction with α,β-unsaturated aldehydes to produce flavene derivatives, demonstrate the broader utility of these compounds as precursors to diverse heterocyclic architectures. nih.gov
The biaryl motif is a privileged structure in many pharmaceuticals, agrochemicals, and materials. chemrxiv.orgnih.gov Fluoroalkoxy phenol derivatives can serve as key building blocks for biaryl synthesis through various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction is a cornerstone of C-C bond formation. libretexts.orgjsynthchem.com To be used in a Suzuki coupling, the hydroxyl group of this compound must first be converted into a more reactive leaving group, such as a triflate, tosylate, or pivalate. mdpi.comnih.gov This activated phenol derivative can then be coupled with an arylboronic acid or ester to form the desired biaryl product. mdpi.comnih.govclaremont.edu Modern protocols allow for the in situ activation of the phenol, streamlining the process. nih.gov
Ullmann Reaction: The classical Ullmann coupling uses copper to facilitate the formation of symmetrical biaryls from aryl halides. wikipedia.org A halogenated derivative of this compound could undergo such a reaction. A related process, the Ullmann condensation, involves the copper-catalyzed coupling of a phenol with an aryl halide to form a diaryl ether, showcasing the versatility of copper-mediated reactions for this class of compounds. organic-chemistry.orgwikipedia.orgmdpi.comorganic-chemistry.org
Oxidative Coupling: In nature, biaryl bonds are often formed through the oxidative coupling of phenols. nih.govmdpi.com Mimicking this, synthetic methods using catalysts like copper(I)-exchanged zeolites (CuI-USY) have been developed for the direct, green homocoupling of phenols to yield symmetrical biphenols. mdpi.com Such a method could be applied to this compound to synthesize its corresponding dimer.
| Coupling Reaction | Catalyst | Required Substrate from Phenol | Coupling Partner | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium or Nickel | Aryl triflate, tosylate, or other activated ether | Arylboronic acid/ester | mdpi.comnih.gov |
| Ullmann Coupling | Copper | Aryl halide | Aryl halide (itself) | wikipedia.org |
| Direct Oxidative Coupling | Copper (e.g., CuI-Zeolite) | Phenol (itself) | Phenol (itself) | mdpi.com |
While there are no specific reports detailing the use of this compound as a linker, its structure offers significant potential for this application. The phenolic hydroxyl group provides a convenient attachment point for further chemical elaboration. The fluoroethoxy group can confer unique properties to a linker, such as increased metabolic stability or modified hydrophilicity, which are important considerations in drug design. The phenol could be integrated into a linker backbone via etherification or used as a core component in more complex systems, such as self-immolative linkers that release a payload in response to a specific trigger. symeres.com The synthesis of hybrid molecules where a phenolic moiety is connected to another pharmacophore via a flexible chain, such as a thioacetohydrazone fragment, exemplifies the general strategy of using phenols as anchors in the construction of linker-based molecules. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 2 Fluoroethoxy Phenol and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for elucidating the precise molecular structure of 2-(2-Fluoroethoxy)phenol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the aromatic region is expected to show a complex multiplet system for the four protons on the benzene (B151609) ring, typically resonating between 6.8 and 7.2 ppm. The ortho, meta, and para protons will have distinct chemical shifts due to the electronic effects of the hydroxyl and fluoroethoxy substituents. The phenolic hydroxyl proton (OH) is anticipated to appear as a broad singlet, with a chemical shift that can vary (typically 4-7 ppm) depending on solvent and concentration due to hydrogen bonding. libretexts.org
The two methylene (B1212753) groups (-OCH₂CH₂F) of the fluoroethoxy side chain present a distinct signature. The protons closer to the aromatic ring (-OCH₂-) would likely appear as a triplet around 4.2 ppm. The adjacent methylene protons (-CH₂F) would also be a triplet, but shifted further downfield and split not only by the adjacent protons but also by the fluorine atom, resulting in a triplet of doublets around 4.6 ppm.
In ¹³C NMR spectroscopy, the aromatic carbons would display six distinct signals. The carbon atom bonded to the hydroxyl group (C1) and the carbon bonded to the ether oxygen (C2) are significantly influenced by these electronegative atoms, shifting their resonances downfield. The carbon atom in the -CH₂F group will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings (J) for this compound Predicted data based on analogous structures.
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | 6.8 - 7.2 | m | - |
| -OCH₂- | ~4.2 | t | ~4.5 Hz (³JHH) |
| -CH₂F | ~4.6 | dt | ~47 Hz (²JHF), ~4.5 Hz (³JHH) |
| -OH | 4 - 7 | br s | - |
| ¹³C NMR | δ (ppm) | ||
| C-OH | ~148 | ||
| C-O-CH₂ | ~147 | ||
| Ar-C | 115 - 125 | ||
| -OCH₂- | ~69 | ||
| -CH₂F | ~83 (d) | ¹JCF ≈ 170 Hz |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Research
Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational modes of the molecule, identifying key functional groups. The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the 3200-3550 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. masterorganicchemistry.com
Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. libretexts.org The presence of the ether linkage is confirmed by C-O stretching bands. Specifically, the aryl-alkyl ether C-O stretch should produce a strong, sharp band around 1250 cm⁻¹, while the alkyl C-O stretch appears near 1050 cm⁻¹. A strong absorption band attributable to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ range.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on typical functional group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3550 | Strong, Broad |
| C-H Stretch (Aromatic) | 3010 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-O Stretch (Aryl-Alkyl Ether) | ~1250 | Strong |
| C-F Stretch | 1000 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The phenol (B47542) chromophore is responsible for the main absorptions. In a neutral solvent like ethanol (B145695) or hexane, this compound is expected to exhibit two primary absorption bands corresponding to π→π* transitions of the benzene ring. A strong absorption band (the E2-band) is predicted around 210-220 nm, and a weaker, more structured band (the B-band) is expected around 270-280 nm. docbrown.info The alkoxy substituent typically causes a slight bathochromic (red) shift of these bands compared to unsubstituted phenol. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent Predicted data based on phenol chromophore behavior.
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π→π* (E2-band) | ~215 | High |
| π→π* (B-band) | ~275 | Moderate |
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 156.15 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 156.
The fragmentation is dictated by the stability of the resulting ions and neutral fragments. A primary fragmentation pathway for aromatic ethers is the cleavage of the C-O bond (alpha-cleavage), leading to the loss of the fluoroethoxy radical. This would generate a stable phenoxy cation or a related fragment. Another key fragmentation would be the loss of a C₂H₄F radical, leading to a fragment corresponding to the hydroxyphenoxy radical cation. Cleavage of the aromatic ring itself can lead to the loss of carbon monoxide (CO), a characteristic fragmentation for phenols, resulting in a peak at m/z 128 (M-28). docbrown.infoyoutube.com
Table 4: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on established fragmentation patterns of phenols and ethers.
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 156 | [C₈H₉FO₂]⁺• | Molecular Ion (M⁺•) |
| 128 | [C₇H₈O]⁺• | Loss of CO |
| 111 | [C₆H₇O₂]⁺ | Loss of •C₂H₂F |
| 93 | [C₆H₅O]⁺ | Loss of •OCH₂CH₂F (α-cleavage) |
| 65 | [C₅H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. indiamart.com While no public crystal structure of this compound is available, its potential solid-state features can be predicted.
The molecule would adopt a conformation that minimizes steric strain, likely with the fluoroethoxy chain oriented away from the hydroxyl group. The most significant feature in the crystal packing would be intermolecular hydrogen bonding. The phenolic hydroxyl group is an excellent hydrogen bond donor and could form strong O-H···O bonds with the ether oxygen of an adjacent molecule or potentially weaker O-H···F bonds. These interactions would link the molecules into chains or more complex networks.
Table 5: Hypothetical Crystallographic Data for this compound This table presents plausible, illustrative data as no experimental crystal structure has been published.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.0 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | O-H···O Hydrogen Bonding, π-π Stacking |
Theoretical and Computational Investigations of 2 2 Fluoroethoxy Phenol
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the geometric and electronic properties of molecules. scienceopen.com Methods like Density Functional Theory (DFT) are frequently employed to optimize the molecular structure of phenolic compounds, determining the most stable three-dimensional arrangement of atoms. scispace.comresearchgate.net For 2-(2-Fluoroethoxy)phenol, geometry optimization would reveal crucial bond lengths, bond angles, and dihedral angles, influenced by the interplay between the phenol (B47542) ring, the hydroxyl group, and the fluoroethoxy side chain.
Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.nettandfonline.com The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.nettandfonline.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. tandfonline.com
In a hypothetical study of this compound, DFT calculations could be used to determine these values. The presence of the electronegative fluorine and oxygen atoms would be expected to influence the energy levels of these orbitals.
Table 1: Illustrative Frontier Orbital Energies for this compound (Note: The following data is hypothetical and serves as an example of results from a computational study, as specific research on this compound is not publicly available.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.85 |
| Energy Gap (ΔE) | 4.30 |
Electrostatic Potential Surface and Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. tandfonline.comtandfonline.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. nih.govacs.org
Transition State Analysis and Activation Barrier Calculations
To understand a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. For reactions involving this compound, such as etherification, oxidation, or electrophilic aromatic substitution, transition state analysis would clarify the feasibility and kinetics of different potential pathways. nih.gov
Solvent Effects Modeling (e.g., Polarizable Continuum Model) on Reactivity
Reactions are typically carried out in a solvent, which can significantly influence reactivity. mdpi.comresearchgate.net Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.comresearchgate.netacs.org This approach allows for the calculation of molecular properties and reaction energies in a simulated solvent environment. For a polar molecule like this compound, modeling with PCM would be essential to accurately predict its behavior in various solvents, as solvent polarity can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and outcomes.
Prediction of Physicochemical Parameters Relevant to Chemical Transformations
Computational methods can predict a variety of physicochemical properties that are crucial for understanding and predicting the chemical behavior of a compound. These parameters are often used in Quantitative Structure-Activity Relationship (QSAR) studies. scienceopen.comnih.gov For this compound, key predictable parameters include its acidity (pKa), bond dissociation enthalpy (BDE), and various electronic descriptors. The pKa value is critical for understanding its behavior in acidic or basic conditions, while the O-H BDE is important for evaluating its potential as a radical scavenger. scienceopen.comnih.gov
Table 2: Illustrative Predicted Physicochemical Parameters for this compound (Note: The following data is hypothetical and serves as an example of results from a computational study, as specific research on this compound is not publicly available.)
| Parameter | Predicted Value | Significance |
| pKa | 9.85 | Predicts the degree of ionization at a given pH. |
| O-H Bond Dissociation Enthalpy | 85.5 kcal/mol | Relates to antioxidant activity and stability. |
| Dipole Moment | 2.5 D | Indicates overall molecular polarity. |
| LogP | 2.10 | Measures lipophilicity, relevant for solubility. |
Computational pKa Determination of Phenolic Compounds
The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a solution. For phenolic compounds, the pKa value is influenced by the substituents on the aromatic ring. Computational methods, particularly those based on quantum mechanics, have become increasingly reliable for predicting the pKa of phenols. nih.govwayne.eduacs.orgsemanticscholar.orgscispace.comnih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Various computational strategies have been developed to accurately determine the pKa of substituted phenols. acs.orgsemanticscholar.orgscispace.com A common approach involves the use of thermodynamic cycles that combine gas-phase acidity calculations with solvation free energies of the neutral phenol and its corresponding phenoxide anion. Density Functional Theory (DFT) has emerged as a widely used method for these calculations due to its balance of accuracy and computational cost. nih.govwayne.edunih.gov
Recent studies have highlighted the importance of including explicit solvent molecules, typically water, in the computational model to improve the accuracy of pKa predictions. nih.govwayne.edunih.govresearchgate.net The inclusion of a few water molecules in the first solvation shell of the phenolic hydroxyl group and the phenoxide oxygen allows for a more realistic description of the solute-solvent interactions, particularly hydrogen bonding. nih.govwayne.edunih.govresearchgate.net Combining this explicit solvent model with a continuum solvation model (such as SMD or CPCM) to account for bulk solvent effects has been shown to yield pKa predictions with a mean absolute error of less than 0.5 pKa units compared to experimental values for a range of substituted phenols. nih.govscispace.com
For this compound, the presence of the 2-fluoroethoxy group at the ortho position is expected to influence its acidity through a combination of inductive and steric effects. The electron-withdrawing fluorine atom will increase the acidity of the phenolic proton through an inductive effect. However, the bulky ethoxy group may also introduce steric hindrance and affect the solvation of the phenoxide ion.
Table 1: Estimated pKa of this compound and Comparison with Related Phenolic Compounds
| Compound | Substituent at Ortho Position | Experimental pKa (approx.) | Estimated pKa of this compound |
| Phenol | -H | 9.99 | |
| 2-Ethoxyphenol | -OCH2CH3 | ~10.1 | |
| 2-Chlorophenol | -Cl | 8.48 | 9.5 - 9.8 |
| This compound | -OCH2CH2F | N/A |
Note: The estimated pKa for this compound is a theoretical prediction based on the expected electronic effects of the substituent and trends observed in related compounds. The exact value would require specific quantum chemical calculations using the methodologies described above.
Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP)
Bond Dissociation Enthalpy (BDE)
The O-H bond dissociation enthalpy (BDE) of a phenol is the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom. It is a key indicator of the antioxidant activity of phenolic compounds. A lower BDE generally corresponds to a higher antioxidant potential.
Computational methods, particularly DFT, are widely employed to calculate the BDE of substituted phenols. ijesi.orgmdpi.comresearchgate.net The BDE is typically calculated as the difference between the sum of the enthalpies of the phenoxyl radical and a hydrogen atom, and the enthalpy of the parent phenol molecule. The accuracy of these calculations is dependent on the chosen functional and basis set.
Ionization Potential (IP)
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in the gas phase. For phenols, the IP is related to their ability to undergo single-electron transfer (SET), another important mechanism in their antioxidant activity.
Computational chemistry provides reliable methods for the calculation of both adiabatic and vertical ionization potentials. schrodinger.comscm.comresearchgate.netscm.com The adiabatic IP is the energy difference between the optimized geometries of the neutral molecule and its radical cation, while the vertical IP is the energy difference at the fixed geometry of the neutral molecule. DFT and higher-level ab initio methods can be used to compute these values.
The electronic nature of the substituent on the phenol ring also affects the IP. Electron-donating groups generally lower the IP by increasing the electron density on the aromatic ring, making it easier to remove an electron. Conversely, electron-withdrawing groups tend to increase the IP. ijesi.org The 2-fluoroethoxy group in this compound, with its electron-withdrawing fluorine atom, is expected to increase the ionization potential compared to unsubstituted phenol.
Table 2: Estimated Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) for this compound and Related Compounds
| Compound | O-H BDE (kcal/mol, gas phase) | Ionization Potential (eV, gas phase) |
| Phenol | ~86.5 | ~8.5 |
| 2-Methoxyphenol | ~84.5 | ~8.2 |
| 2-Chlorophenol | ~87.0 | ~8.7 |
| This compound (Estimated) | ~86 - 87 | ~8.6 - 8.8 |
Note: The values for this compound are theoretical estimations based on the expected electronic effects of the substituent and trends observed in related compounds. Precise values require specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment at an atomistic level. nih.govresearchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions, particularly in aqueous solutions.
Conformational Analysis
The 2-(2-fluoroethoxy) substituent in this compound introduces several rotatable bonds, leading to a range of possible conformations. The relative orientation of the fluoroethoxy group with respect to the phenol ring and the conformation of the ethoxy chain itself are of particular interest. MD simulations can explore the potential energy surface of the molecule and identify the most stable or populated conformations in a given environment.
Key dihedral angles to consider in the conformational analysis of this compound include:
The C(aromatic)-O-C-C dihedral, which determines the orientation of the ethoxy group relative to the phenyl ring.
The O-C-C-F dihedral, which describes the conformation of the fluoroethoxy side chain.
The conformational preferences will be governed by a balance of steric and electronic effects, including intramolecular hydrogen bonding between the phenolic hydroxyl group and the ether oxygen of the substituent.
Intermolecular Interactions
In a solvent environment, such as water, this compound will engage in various intermolecular interactions that dictate its solubility and macroscopic properties. MD simulations can characterize these interactions in detail.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. The ether oxygen and the fluorine atom of the substituent can also act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds between this compound and surrounding water molecules.
Hydrophobic Interactions: The phenyl ring is hydrophobic and will tend to be excluded from the aqueous environment. MD simulations can reveal the structure of water around the hydrophobic part of the molecule.
Solute-Solute Interactions: At higher concentrations, MD simulations can be used to study the aggregation behavior of this compound molecules, driven by a combination of hydrogen bonding and hydrophobic interactions.
While specific MD simulation studies on this compound are not available in the current literature, studies on similar molecules like phenol and other substituted phenols in aqueous solution provide a framework for understanding its expected behavior. researchgate.net These studies show that the phenolic hydroxyl group is well-solvated by water, forming strong hydrogen bonds, while the aromatic ring influences the local water structure. The presence of the flexible and partially fluorinated side chain in this compound would introduce additional complexity to its solvation and dynamic behavior.
Role of 2 2 Fluoroethoxy Phenol in Specialized Chemical Research Applications
Application as a Precursor in Advanced Organic Synthesis of Complex Molecules
Synthesis of Chemically Diversified Scaffolds
Molecular scaffolds form the core structure of many pharmaceutical and biologically active compounds. The synthesis of diverse scaffolds is a key objective in medicinal chemistry to explore new areas of chemical space. Substituted phenols can serve as foundational building blocks for creating such scaffolds. A compound like 2-(2-Fluoroethoxy)phenol could theoretically be used to build scaffolds where the fluoroethoxy group imparts specific properties, such as altered lipophilicity or metabolic stability. However, no specific examples of its use in published diversity-oriented synthesis campaigns have been identified.
Design of Ligands for Metal Coordination Studies
The phenol (B47542) and ether oxygen atoms in this compound provide potential coordination sites for metal ions, making it a candidate for designing bidentate ligands. The electronic properties of the ligand, and consequently the stability and reactivity of the resulting metal complex, would be influenced by the fluoroethoxy group. Such ligands are crucial in catalysis and materials science. While the synthesis of metal complexes from various Schiff bases and substituted phenolic ligands is a well-established field, research detailing the specific use of this compound for this purpose is not present in the available literature.
Integration into Supramolecular Systems and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry, a central concept in this field, involves a larger "host" molecule encapsulating a smaller "guest" molecule.
Non-Covalent Interactions in Molecular Recognition
The hydroxyl and ether functionalities of this compound could participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. These non-covalent forces are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. The fluorine atom could also participate in weaker, specific interactions. While these principles are well-understood, specific studies detailing the host-guest interactions or molecular recognition events involving this compound have not been reported.
Modification of Calixarenes and Crown Ethers for Specific Interactions
Calixarenes and crown ethers are common macrocyclic host molecules in supramolecular chemistry. They are often synthesized from phenolic precursors or can be chemically modified to tune their guest-binding properties.
Calixarenes : These are cyclic oligomers typically formed from the condensation of a phenol with an aldehyde. The synthesis generally employs para-substituted phenols to create the macrocyclic structure. researchgate.netnih.gov As an ortho-substituted phenol, this compound would not be a standard building block for traditional calixarene (B151959) synthesis. Modification of a pre-formed calixarene by attaching this compound units is chemically plausible but has not been described in available research.
Crown Ethers : Benzo-crown ethers are synthesized using catechol (1,2-dihydroxybenzene) derivatives. iipseries.orgmdpi.com While this compound is not a catechol, it could theoretically be further functionalized to serve as a precursor. Direct functionalization of existing crown ethers is another synthetic route, but no studies have been found that utilize this compound for this purpose. nih.gov
Applications in Polymer and Material Science Research (as a monomer or building block)
Phenols are important monomers for producing a variety of polymers, most notably phenol-formaldehyde resins. The properties of the resulting polymer can be tailored by using substituted phenols. For instance, the use of other functionalized phenols, such as 2-methoxy-4-vinylphenol, as biobased monomer precursors has been explored. mdpi.comnih.gov
Theoretically, this compound could be used as a monomer or co-monomer in polymerization reactions. The fluoroethoxy group could confer desirable properties to the resulting material, such as increased thermal stability, chemical resistance, or specific surface properties. However, a review of the scientific literature did not yield any studies on the polymerization of this compound or its incorporation as a building block into advanced materials.
Synthesis of Functional Polymers
The primary application of this compound in polymer synthesis is as a nucleophilic reagent for modifying existing polymer backbones. A prominent example is in the synthesis of functional poly(organophosphazenes). acs.org These are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms (-P=N-). wikipedia.org
The synthesis typically follows a two-step macromolecular substitution process:
Ring-Opening Polymerization (ROP): Hexachlorocyclotriphosphazene, a cyclic trimer, is heated to induce ROP, forming high molecular weight poly(dichlorophosphazene) (B1141720), a reactive polymeric intermediate. wikipedia.org
Macromolecular Substitution: The chlorine atoms on the poly(dichlorophosphazene) backbone are highly susceptible to nucleophilic substitution. This compound is first converted to its corresponding sodium salt, sodium 2-(2-fluoroethoxy)phenoxide, by reaction with a base like sodium hydride. This aryloxide then acts as the nucleophile, displacing the chlorine atoms on the polymer chain to form a stable poly(aryloxyphosphazene). dtic.mil
| Step | Description | Key Reactants | Product |
|---|---|---|---|
| 1 | Ring-Opening Polymerization | Hexachlorocyclotriphosphazene | Poly(dichlorophosphazene) |
| 2 | Nucleophile Preparation | This compound, Sodium Hydride | Sodium 2-(2-fluoroethoxy)phenoxide |
| 3 | Macromolecular Substitution | Poly(dichlorophosphazene), Sodium 2-(2-fluoroethoxy)phenoxide | Poly[bis(2-(2-fluoroethoxy)phenoxy)phosphazene] |
Development of Advanced Material Precursors with Tuned Properties
The use of this compound as a precursor is central to the strategy of tuning material properties at the molecular level. By precisely selecting the side groups attached to a polymer backbone, researchers can engineer materials with specific performance characteristics. acs.org The incorporation of the 2-(2-fluoroethoxy)phenoxy group is a key example of this molecular design.
Influence of the Fluoroethoxy Group: The fluorine atoms in the fluoroethoxy tail are highly electronegative, which imparts several important effects on the final polymer:
Thermal Stability: The strong carbon-fluorine bond enhances the thermal stability of the polymer.
Hydrophobicity: Fluorinated segments are known to be highly hydrophobic, which can be used to create water-repellent surfaces or membranes.
Dielectric Properties: The polarity of the C-F bond can lower the dielectric constant of the material, making it suitable for applications in microelectronics.
Chemical Resistance: The fluorine atoms can shield the polymer backbone from chemical attack, improving its durability.
Research on related polyphosphazenes demonstrates that modifying the side groups allows for fine-tuning of key physical properties. For instance, studies on polymers with mixed 2,2,2-trifluoroethoxy and phenoxy groups have shown a direct correlation between the ratio of the side groups and the polymer's glass transition temperature (Tg). researchgate.net An increase in the proportion of bulky phenoxy groups generally leads to a higher Tg. researchgate.net Similarly, introducing the 2-(2-fluoroethoxy)phenoxy group allows for precise control over the final material's properties, creating either flexible elastomers or rigid thermoplastics depending on the cosubstituents. researchgate.net
This ability to tune properties makes this compound a valuable precursor for a range of advanced materials, including:
High-Performance Elastomers: For use in aerospace and automotive components where oil resistance and extreme temperature stability are required. wikipedia.org
Flame-Retardant Materials: The phosphorus-nitrogen backbone of polyphosphazenes inherently provides flame retardancy, a property that can be enhanced by the side-group chemistry. researchgate.net
Biocompatible Materials: Certain polyphosphazenes are biocompatible and biodegradable, and the introduction of fluorine can modulate these properties for applications in medical devices and drug delivery systems. mdpi.com
| Property | Effect of Side Group | Potential Application |
|---|---|---|
| Thermal Stability | Increased due to strong C-F bonds | High-temperature coatings, seals |
| Hydrophobicity | Increased, leading to water repellency | Protective fabrics, membranes |
| Glass Transition Temp. (Tg) | Can be tuned by co-substitution | Elastomers, thermoplastics |
| Chemical Resistance | Enhanced chemical inertness | Industrial linings, gaskets |
Emerging Research Directions and Future Outlook in 2 2 Fluoroethoxy Phenol Chemistry
Development of Novel Catalytic Systems for Synthesis and Functionalization
The synthesis and subsequent chemical modification of 2-(2-fluoroethoxy)phenol hinge on the development of efficient and selective catalytic systems. While specific catalysts tailored for this exact molecule are not widely reported, research on analogous fluorinated phenols and general phenol (B47542) functionalization provides a clear roadmap for future progress.
For its primary synthesis, advancements are anticipated in phase-transfer catalysis, which is a key method for the etherification step that joins the fluoroethoxy side chain to a phenolic precursor. Future research will likely focus on developing more robust and recyclable phase-transfer catalysts to improve the economic and environmental viability of the synthesis.
For functionalization, the field of C-H activation offers significant promise. Directing-group-assisted ortho-C-H functionalization is a powerful tool for introducing new substituents onto the phenol ring with high regioselectivity. Catalytic systems based on transition metals like ruthenium, palladium, and nickel are central to this area. For instance, ruthenium-catalyzed oxidative C-H coupling reactions can be employed to introduce acyl or alkyl groups, transforming this compound into more complex derivatives. nih.govrsc.org Similarly, nickel-catalyzed systems are being explored for selective C-O bond formation, which could be adapted for this compound. nih.gov
The table below summarizes potential catalytic systems applicable to the synthesis and functionalization of phenols, which could be adapted for this compound.
| Transformation | Catalyst Type | Potential Reagents | Key Advantages |
| Etherification (Synthesis) | Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | o-Nitrophenol precursors, 2-Fluoroethanol | High efficiency, mild reaction conditions |
| C-H Acylation | Cationic Ruthenium Hydride Complexes | Aldehydes | High regioselectivity (ortho-acylation), atom economy |
| C-H Olefination | Ruthenium combined with Photoredox Catalysis | Alkenes | Direct C-C bond formation, use of visible light |
| C-O Bond Formation | Nickel Complexes with Tridentate Ligands | Aryl Halides | Mild conditions, functional group tolerance |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The shift from traditional batch processing to continuous flow chemistry represents a major frontier for the synthesis of specialty chemicals like this compound. neuroquantology.comnih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. unimi.itthieme-connect.de
Integrating the synthesis of this compound into a continuous flow setup could offer several advantages:
Enhanced Safety: Minimizing the volume of hazardous reagents and intermediates at any given time.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient thermal control and mixing. nih.gov
Scalability: Linear scalability from laboratory to industrial production without extensive redevelopment. neuroquantology.com
Automation: Potential for automated high-throughput screening of reaction conditions to rapidly optimize the synthesis. vapourtec.com
Beyond flow chemistry, a holistic approach to sustainability is gaining traction. This involves applying the principles of green chemistry to minimize waste and energy consumption. vapourtec.com For this compound, this could involve using bio-based starting materials, employing catalytic rather than stoichiometric reagents, and designing processes with high atom economy. Life Cycle Assessment (LCA) studies, which evaluate the environmental impact of a chemical's entire production process, will become increasingly important for guiding the development of truly sustainable synthetic routes. researchgate.net
Exploration of New Reactivity Manifolds and Mechanistic Discoveries
Understanding the fundamental reactivity of this compound is crucial for unlocking its full potential. The interplay between the phenolic hydroxyl group, the aromatic ring, and the fluoroethoxy side chain governs its chemical behavior. Future research is expected to explore new reaction pathways and gain deeper mechanistic insights.
Oxidative reactions are a key area of phenol chemistry. rsc.org Under controlled oxidation, this compound could be converted into corresponding quinone-type intermediates, which are versatile synthons for constructing more complex molecules. rsc.org Another avenue of exploration is photoinduced reactions. The phenolic scaffold can be photochemically active, and visible-light-mediated reactions, often in conjunction with photoredox catalysts, could enable novel transformations that are inaccessible through traditional thermal methods. bohrium.comnih.gov
Mechanistic studies, combining experimental kinetics with computational modeling, will be essential to elucidate the pathways of these new reactions. A deeper understanding of reaction intermediates and transition states will enable the rational design of more efficient and selective synthetic methods.
Advanced Computational Design of Derivatives with Tuned Chemical Properties
Computational chemistry provides a powerful toolkit for designing novel derivatives of this compound with specific, tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) can predict how modifications to the molecular structure will affect its physical and chemical characteristics. nih.govnih.gov
For example, QSAR studies can be used to build models that correlate molecular descriptors (e.g., electronic properties, size, hydrophobicity) with a desired activity, such as biological efficacy or material performance. nih.govmdpi.com This in silico screening approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.
DFT calculations can provide detailed insights into the electronic structure, reactivity, and spectral properties of the molecule. nih.gov This allows for the rational design of derivatives with, for example, tuned acidity of the phenolic proton, altered redox potential, or specific absorption and emission characteristics for applications in materials science. By computationally exploring the vast chemical space of possible derivatives, researchers can focus their synthetic efforts on molecules with the highest probability of success.
Expanding its Role as a Versatile Chemical Probe and Building Block in Interdisciplinary Research
The unique combination of a phenolic hydroxyl group (a site for hydrogen bonding and conjugation) and a fluoroethoxy group (which can modulate properties like lipophilicity and metabolic stability) makes this compound an attractive building block for creating more complex molecules. fluorochem.co.uktechnologypublisher.com Chemical building blocks are fundamental components used in the assembly of larger, functional molecules for applications in medicinal chemistry, agrochemistry, and materials science. fluorochem.co.uk
In medicinal chemistry, the this compound scaffold could be incorporated into larger drug candidates. The fluorine atom can be a strategic addition to improve metabolic stability and binding affinity. In materials science, it could serve as a monomer or precursor for specialty polymers, liquid crystals, or functional dyes where its specific electronic and physical properties can be exploited.
Furthermore, derivatives of this compound could be developed as chemical probes—molecules designed to study biological processes. For instance, by attaching a fluorescent reporter group, it could be used to visualize specific environments or interactions within a biological system. Its utility as a building block in Diversity-Oriented Synthesis (DOS) could also be explored, enabling the rapid generation of a library of structurally diverse compounds for high-throughput screening. nih.gov As interdisciplinary research continues to merge chemistry with biology and materials science, the demand for versatile and functional building blocks like this compound is set to grow.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 2-(2-Fluoroethoxy)phenol, and how do they ensure structural accuracy?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. For example, H and F NMR can confirm the fluoroethoxy substitution pattern, while HPLC (using C18 columns and UV detection at 254 nm) ensures ≥95% purity. Mass spectrometry (MS) further validates molecular weight (expected m/z: ~192.1 for [M-H]). Comparative IR spectroscopy against NIST reference data (e.g., Phenol, 2-ethoxy analogs) can verify functional groups .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Due to the fluorinated ethoxy group’s potential toxicity (similar to 2-fluoroethanol), use fume hoods, static discharge controls, and PPE (nitrile gloves, lab coats). In case of skin contact, immediately rinse with water and remove contaminated clothing. Store in cool, ventilated areas away from oxidizing agents. Emergency response should include CO/dry chemical fire extinguishers and consultation with poison control centers .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : A two-step approach is effective:
Fluoroalkylation : React phenol with 2-fluoroethyl bromide under basic conditions (KCO/DMF, 80°C, 12 hrs).
Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization in ethanol. Catalysts like p-toluenesulfonic acid improve etherification efficiency. Monitor reaction progress via TLC (R ~0.5 in 1:4 EtOAc/hexane) .
Q. What are the challenges in quantifying this compound in biological matrices, and how can they be resolved?
- Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., BSTFA for GC-MS). For HPLC-MS/MS, a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) enhances sensitivity. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), LOD (0.3 ng/mL), and recovery (>85%) .
Q. How does the fluoroethoxy group influence this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The electron-withdrawing fluorine atom increases hydrolytic stability compared to non-fluorinated analogs. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation. However, acidic conditions (pH <3) promote cleavage of the ether bond. Use buffered solutions (pH 5–7) and inert atmospheres (N) for long-term storage .
Q. What role does this compound play in radiopharmaceutical development?
- Methodological Answer : The fluoroethoxy group is a precursor for F-labeled tracers (e.g., Spiro-PEG1-F in sigma-1 receptor imaging). Radiolabeling involves nucleophilic substitution with KF/Kryptofix 2.2.2. Optimize specific activity (>50 GBq/µmol) via HPLC purification (C18, 10% EtOH in saline). In vivo biodistribution studies in rodents confirm blood-brain barrier penetration .
Key Research Gaps
- Stereochemical Impact : Limited data on fluorine’s stereoelectronic effects in reaction mechanisms.
- Ecotoxicology : No studies on environmental persistence or aquatic toxicity (OECD 301/302 protocols recommended).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
